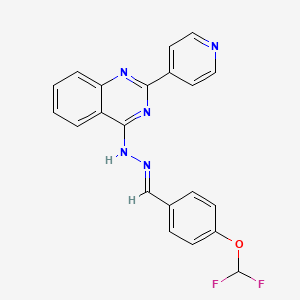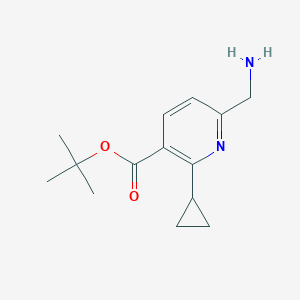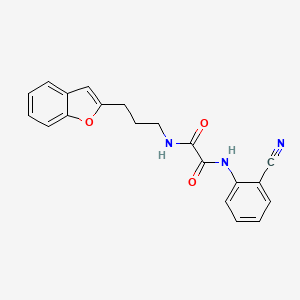
(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known to exhibit potent biological activity and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
EGFR Inhibition and Anticancer Activity
A study by Allam et al. (2020) on the design and synthesis of new quinazoline derivatives as EGFR inhibitors revealed these compounds' potential as targeted anticancer agents. Their research highlighted the synthesis of quinazolines starting from 4-chloro derivatives, leading to compounds with significant EGFR inhibitory activity and in vitro cytotoxicity against human cancer cell lines, including MCF7 (breast) and A549 (lung) cancer cells (Allam et al., 2020).
Optoelectronic Applications
Lipunova et al. (2018) reviewed the synthesis and application of quinazoline derivatives for electronic devices, highlighting their importance in creating novel optoelectronic materials. This research emphasized quinazolines' role in fabricating materials for organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).
Antimicrobial and Anti-inflammatory Potential
Martynenko et al. (2019) conducted a study on (3H-Quinazoline-4-ylidene)hydrazides of N-protected amino acids and their heterocyclization products, exploring their anti-inflammatory potential. Their research revealed high anti-inflammatory activity for certain quinazoline derivatives, demonstrating the potential of these compounds in developing new anti-inflammatory agents (Martynenko et al., 2019).
Interaction with Metal Ions
Kakoulidou et al. (2021) explored the interaction of a quinazoline derivative with manganese(II), leading to the formation of complexes characterized by X-ray crystallography. This study assessed the complexes' biological profile, including DNA binding and cleavage ability, interaction with bovine serum albumin, and antioxidant activity, suggesting potential biomedical applications (Kakoulidou et al., 2021).
Propriétés
IUPAC Name |
N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-2-pyridin-4-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c22-21(23)29-16-7-5-14(6-8-16)13-25-28-20-17-3-1-2-4-18(17)26-19(27-20)15-9-11-24-12-10-15/h1-13,21H,(H,26,27,28)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEAQOXBSRWYGT-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NN=CC4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)N/N=C/C4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-2-(pyridin-4-yl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide](/img/structure/B2701273.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2701274.png)
![N-Methyl-N-[2-oxo-2-[[4-(2-oxopiperidin-1-yl)cyclohexyl]amino]ethyl]prop-2-enamide](/img/structure/B2701279.png)
![N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2701280.png)


![1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2701283.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2701285.png)
![8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2701287.png)
![(2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2701288.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2701291.png)


![Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2701294.png)